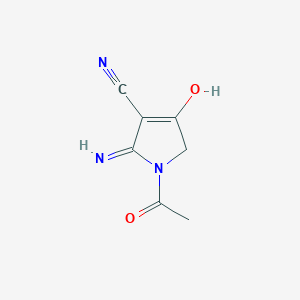

1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-acetyl-3-hydroxy-5-imino-2H-pyrrole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-4(11)10-3-6(12)5(2-8)7(10)9/h9,12H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMZVERPNMZANJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=C(C1=N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90665905 | |

| Record name | 1-Acetyl-2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590374-61-1 | |

| Record name | 1-Acetyl-2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile: A Predictive Analysis

Abstract: This technical guide provides a comprehensive analysis of the novel heterocyclic compound, 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile. As this molecule is not prominently documented in current scientific literature, this document serves as a predictive overview for researchers, scientists, and drug development professionals. By examining the synthesis of its core scaffold, potential N-acetylation strategies, and the known properties of analogous structures, we construct a theoretical framework for its physicochemical properties, spectroscopic signature, and potential biological activities. This guide is intended to serve as a foundational resource to stimulate and direct future research into this promising, yet unexplored, chemical entity.

Introduction

The pyrrolin-4-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The fusion of an amino group and a cyano moiety to this core, as seen in the 2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile scaffold, introduces unique electronic and hydrogen-bonding characteristics that are highly attractive for designing targeted therapeutics. The subsequent N-acetylation to form This compound (heretofore referred to as the "target compound") further modifies its polarity, solubility, and metabolic profile, potentially enhancing its drug-like properties.

This document provides a speculative, yet scientifically grounded, exploration of the target compound. We will detail plausible synthetic routes, predict its key physicochemical and spectroscopic properties based on closely related analogs, and discuss its potential as a lead compound in drug discovery programs.

Section 1: Proposed Synthesis Strategies

The synthesis of the target compound can be logically approached in a two-stage process: first, the construction of the core pyrrolin-4-one ring, followed by the N-acetylation of the ring nitrogen.

Synthesis of the Core Scaffold: 2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile

The core scaffold is a tautomer of 2-amino-4-hydroxy-1H-pyrrole-3-carbonitrile. Literature suggests that such a structure can be synthesized via a one-pot condensation reaction. A promising method involves the reaction of glycine with malononitrile, potentially under microwave irradiation to enhance reaction rates and yields[3]. This approach is attractive due to the simplicity and commercial availability of the starting materials.

Another viable strategy involves the cyclization of functionalized enamines. The synthesis of substituted pyrrolin-4-ones from β-enaminones is a well-established method, often mediated by an oxidative cyclization step[1][4]. Adapting this methodology would involve the synthesis of a suitable enamine precursor derived from an amino acid and a cyanoacetylating agent.

N-Acetylation of the Core Scaffold

Once the 2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile scaffold is obtained, the final step is the selective acetylation of the endocyclic nitrogen. N-acetylation is a fundamental transformation in organic synthesis[5]. Standard laboratory reagents such as acetic anhydride or acetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) would be the primary choice for this transformation. The reaction conditions would need to be carefully controlled to avoid acetylation of the exocyclic amino group. Protection of the exocyclic amine might be necessary prior to N-acetylation, followed by a deprotection step. Alternatively, chemoselectivity could be achieved by leveraging the different nucleophilicities of the two nitrogen atoms.

A continuous-flow acetylation process using acetonitrile as the acetylating agent over an alumina catalyst presents a greener and safer alternative to traditional methods[5].

Figure 1: Proposed two-stage synthesis pathway for the target compound.

Section 2: Predicted Physicochemical Properties

The physicochemical properties of the target compound are predicted based on its structure and by analogy to similar molecules like N-Acetylpyrrolidone[6][7]. These properties are crucial for assessing its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₇H₇N₃O₂ | Calculated from structure |

| Molecular Weight | 165.15 g/mol | Calculated from structure |

| Appearance | Likely a white to off-white solid | Analogy to similar heterocyclic compounds |

| Solubility | Moderately soluble in water and polar organic solvents | Presence of H-bond donors/acceptors and acetyl group |

| LogP (Octanol/Water) | -0.5 to 0.5 | Calculated estimate; influenced by polar functional groups |

| Hydrogen Bond Donors | 1 (exocyclic amine) | Structural analysis |

| Hydrogen Bond Acceptors | 4 (2x carbonyl O, nitrile N, exocyclic N) | Structural analysis |

Section 3: Predicted Spectroscopic Characterization

A full spectroscopic characterization would be essential to confirm the structure of the synthesized compound. Based on its functional groups, the following spectral data can be anticipated:

-

¹H NMR: Signals corresponding to the acetyl methyl protons (singlet, ~2.1-2.3 ppm), the CH₂ group in the pyrrole ring (diastereotopic protons, ~2.5-3.5 ppm), and the NH₂ protons (broad singlet, exchangeable with D₂O, ~6.0-8.0 ppm).

-

¹³C NMR: Resonances for the acetyl carbonyl (~170 ppm), the lactam carbonyl (~175 ppm), the nitrile carbon (~115-120 ppm), the acetyl methyl carbon (~25 ppm), and carbons of the pyrrole ring.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the amine (~3300-3400 cm⁻¹), C≡N stretching (~2200-2250 cm⁻¹), and strong C=O stretching for the lactam and acetyl groups (~1650-1750 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak [M]+ at m/z = 165.0538 (for C₇H₇N₃O₂). Fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the pyrrole ring.

Section 4: Potential Biological Activity and Applications

While no biological data exists for the target compound, the rich pharmacology of related pyrrole and pyrrolin-4-one derivatives provides a strong basis for predicting its potential applications[8].

-

Anticancer Activity: Many substituted pyrrole derivatives exhibit potent anticancer activity[8][9]. The target compound, with its multiple hydrogen bonding sites and rigid scaffold, could be investigated as an inhibitor of kinases or other enzymes involved in cell proliferation. Pyrrolizine derivatives, which share a related bicyclic nitrogen heterocycle structure, have also shown anticancer effects[10].

-

Antimicrobial Activity: Pyrrolidinone-based compounds are known to possess antimicrobial properties[9]. The unique combination of functional groups in the target molecule could be effective against various bacterial or fungal strains, potentially by disrupting cell wall synthesis or other essential metabolic pathways.

-

Enzyme Inhibition: The 2-aminopyrrole motif is present in inhibitors of enzymes like mitogen-activated protein kinases (MEKs)[11]. The target compound could be screened against a panel of enzymes implicated in inflammatory or metabolic diseases. The N-acetylation may influence its binding affinity and selectivity for specific enzyme active sites.

Figure 2: Inferred biological potential based on the core scaffold.

Section 5: Hypothetical Experimental Protocols

Protocol for Synthesis of 2-amino-4-hydroxy-1H-pyrrole-3-carbonitrile (Core Scaffold Tautomer)

Disclaimer: This is a hypothetical protocol based on related literature and requires experimental optimization and validation.

-

Reaction Setup: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add glycine (1 mmol, 75 mg) and malononitrile (1 mmol, 66 mg).

-

Solvent Addition: Add 3 mL of ethanol as the solvent.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 20 minutes[3].

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield the desired product.

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry.

Protocol for N-Acetylation

-

Reaction Setup: Dissolve the synthesized core scaffold (1 mmol) in 5 mL of anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Base Addition: Add triethylamine (1.2 mmol, 167 µL) to the solution and cool the mixture to 0°C in an ice bath.

-

Acetylation: Slowly add acetyl chloride (1.1 mmol, 78 µL) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Characterization: Confirm the final structure of this compound using appropriate spectroscopic methods.

Conclusion

This compound represents an intriguing, albeit currently theoretical, molecular target. This guide has outlined rational synthetic pathways based on established chemical principles and analogous reactions. The predicted physicochemical and spectroscopic properties provide a benchmark for its future identification and characterization. The known biological activities of the 2-aminopyrrolin-4-one scaffold strongly suggest that this novel compound could be a valuable candidate for screening in anticancer, antimicrobial, and enzyme inhibition assays. It is our hope that this in-depth predictive analysis will provide the necessary foundation and impetus for the synthesis and exploration of this promising new member of the pyrrolin-4-one family.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation [ijabbr.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Acetylpyrrolidone (CAS 932-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. N-Acetylpyrrolidone [webbook.nist.gov]

- 8. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharaohacademy.com [pharaohacademy.com]

- 11. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile and its Structural Analogs for Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Dihydropyrrolone Scaffold

The 4-oxo-4,5-dihydro-1H-pyrrole, also known as a pyrrolin-4-one or dihydropyrrolone, is a five-membered nitrogen-containing heterocycle that has garnered significant attention in the field of drug discovery. This structural motif is present in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities. The pyrrolidine ring, the saturated analog, is a cornerstone in medicinal chemistry due to its ability to explore three-dimensional pharmacophore space, contributing to the stereochemistry and novelty of drug candidates.[1]

The introduction of an amino group at the 2-position and a carbonitrile at the 3-position of the dihydropyrrolone ring creates a highly functionalized scaffold with multiple points for diversification and interaction with biological targets. These derivatives have shown promise as antibacterial agents, particularly as inhibitors of quorum sensing in pathogenic bacteria like Pseudomonas aeruginosa.[2][3][4] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production.[2][4][5] By disrupting these signaling pathways, dihydropyrrolone-based compounds offer a novel approach to antimicrobial therapy that may be less prone to the development of resistance compared to traditional antibiotics.[5]

Physicochemical and Structural Properties

While specific data for "1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile" is not available, the general properties of the 2-amino-4-oxo-dihydropyrrole-3-carbonitrile scaffold can be inferred from related structures.

| Property | General Description |

| Molecular Formula | C7H7N3O2 (for the N-acetylated title compound) |

| Molecular Weight | 165.15 g/mol (for the N-acetylated title compound) |

| Appearance | Likely a crystalline solid. |

| Solubility | Expected to have moderate polarity, with solubility in organic solvents like DMSO, DMF, and alcohols. |

| Stability | The dihydropyrrolone ring is generally more stable to hydrolysis than the corresponding furanone.[2] |

Structural Features and Reactivity: The core scaffold contains a lactam (a cyclic amide), an enamine system, and a nitrile group. The N-acetyl group on the title compound would introduce an additional amide functionality. The molecule possesses hydrogen bond donors (the amino group) and acceptors (the acetyl and lactam carbonyls, and the nitrile nitrogen), which are crucial for interactions with biological macromolecules. The enamine character of the C2-C3 double bond influences its reactivity and potential for further functionalization.

Synthetic Strategies and Methodologies

The synthesis of 2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile derivatives typically involves cyclization reactions of appropriately substituted acyclic precursors.

General Synthetic Approach: Cyclization of Acyclic Precursors

A common and effective method for the synthesis of the 2-amino-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate core, a close analog to the title compound, involves the base-catalyzed cyclization of N-substituted-2-chloroacetamide with ethyl cyanoacetate.[6] This approach can be adapted for the synthesis of the carbonitrile analog.

Conceptual Synthetic Workflow:

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolinone scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds. Its derivatives are known to exhibit a wide array of biological activities, making them attractive targets for medicinal chemistry and drug discovery programs. This guide focuses on a specific, synthetically accessible derivative: 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile .

The introduction of an N-acetyl group, a cyano moiety, and an amino group to the 4-oxopyrrolidine core creates a molecule with a unique electronic and steric profile, suggesting potential for novel biological interactions. The N-acetyl group, for instance, can influence the compound's pharmacokinetic properties, potentially serving as a prodrug moiety or modulating its interaction with biological targets.[1] This guide will provide a comprehensive overview of this compound, including its chemical identity, a proposed synthetic pathway, detailed characterization, and a discussion of its potential applications based on the structure-activity relationships of related compounds.

Chemical Identity and Physicochemical Properties

The IUPAC name for the topic compound is This compound . The core of this molecule is the 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile structure, which is a recognized chemical entity with the CAS Number 929974-20-9.[2] The addition of an acetyl group at the N-1 position of the pyrrole ring completes the structure of the title compound.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₇H₇N₃O₂ | Calculated |

| Molecular Weight | 165.15 g/mol | Calculated |

| CAS Number | Not available | - |

| Core Structure CAS | 929974-20-9 | [2] |

| Appearance | Expected to be a solid | Analogy to similar compounds[3] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | General property of similar heterocycles |

Proposed Synthetic Pathway

Step 1: Synthesis of 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile (Precursor)

A potential route to the precursor involves the condensation of an amino acid derivative with a cyano-containing building block. A microwave-assisted, one-step protocol for the synthesis of a related compound, 2-Amino-4-hydroxy-1H-Pyrrole-3-Carbonitrile, from glycine and malononitrile has been reported.[4] A similar strategy could be adapted for the synthesis of the desired 4-oxo precursor.

Experimental Protocol (Proposed):

-

To a microwave-safe vessel, add equimolar amounts of a suitable glycine derivative (e.g., glycine ethyl ester hydrochloride) and malononitrile.

-

Add a catalytic amount of a base, such as triethylamine or sodium ethoxide, in a minimal amount of a high-boiling point solvent like ethanol or DMF.

-

Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

-

If the product remains in solution, perform an aqueous workup, extract with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

-

Microwave Irradiation: This technique is employed to accelerate the reaction rate, often leading to higher yields and cleaner product formation in shorter timeframes compared to conventional heating.[4]

-

Base Catalyst: The base is crucial for deprotonating the active methylene group of malononitrile, facilitating its nucleophilic attack and subsequent cyclization.

-

Solvent Choice: A polar, high-boiling point solvent is necessary to ensure the reactants are solubilized and to allow for efficient heating under microwave conditions.

Step 2: N-Acetylation to Yield this compound

The final step is the N-acetylation of the synthesized precursor. This is a standard and generally high-yielding chemical transformation.

Experimental Protocol (Proposed):

-

Dissolve the precursor, 2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile, in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a slight excess (1.1-1.2 equivalents) of a base, such as triethylamine or pyridine, to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a slight excess (1.1 equivalents) of acetyl chloride or acetic anhydride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

Causality of Experimental Choices:

-

Aprotic Solvent: An aprotic solvent is used to prevent reaction with the acetylating agent.

-

Base: The base acts as a scavenger for the hydrochloric acid or acetic acid byproduct of the reaction, driving the reaction to completion.

-

Low Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the acylation reaction.

Diagram of Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization (Predicted)

While experimental data for the title compound is not available, we can predict its key spectroscopic features based on the analysis of closely related structures.[3][5]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features | Rationale |

| ¹H NMR | - Singlet for the acetyl methyl protons (~2.2-2.5 ppm).- Singlet or multiplet for the C5 methylene protons (~3.5-4.5 ppm).- Broad singlet for the amino protons (~5.0-7.0 ppm, exchangeable with D₂O). | The chemical shifts are based on analogous pyrrolinone structures. The amino protons are expected to be broad due to quadrupole broadening and exchange. |

| ¹³C NMR | - Signal for the acetyl methyl carbon (~20-25 ppm).- Signal for the C5 methylene carbon (~40-50 ppm).- Signal for the cyano carbon (~115-120 ppm).- Signals for the C2 and C3 carbons of the pyrrole ring (~90-110 ppm and ~150-160 ppm, respectively).- Signal for the C4 carbonyl carbon (~180-190 ppm).- Signal for the acetyl carbonyl carbon (~170-175 ppm). | The chemical shifts are characteristic of the respective functional groups in a heterocyclic system. |

| IR (Infrared) | - N-H stretching bands for the amino group (~3200-3400 cm⁻¹).- C≡N stretching band for the nitrile group (~2200-2250 cm⁻¹).- C=O stretching bands for the amide and ketone carbonyls (~1650-1750 cm⁻¹). | These are characteristic vibrational frequencies for the key functional groups present in the molecule. |

| Mass Spec (MS) | - A molecular ion peak (M+) corresponding to the molecular weight of 165.15. | The molecular ion peak is a fundamental characteristic in mass spectrometry. |

Potential Applications and Biological Significance

The biological activity of this compound has not been explicitly reported. However, the pyrrolinone core is a well-established pharmacophore with diverse biological activities.[6]

-

Antimalarial Activity: A number of pyrrolone derivatives have been identified as potent antimalarial agents.[7] Structure-activity relationship (SAR) studies on these compounds have highlighted the importance of substituents on the pyrrole ring for activity. The unique substitution pattern of the title compound makes it an interesting candidate for screening against Plasmodium falciparum.

-

P2X3 Receptor Antagonism: Pyrrolinone derivatives have also been identified as a novel class of P2X3 receptor antagonists, which are targets for the treatment of chronic pain.[2] The specific substituents on the title compound could modulate its binding to this receptor.

-

Antimicrobial and Anticancer Potential: The broader class of pyrrolidine derivatives has been extensively explored for antimicrobial and anticancer activities.[8] The presence of the cyano and amino groups on the pyrrolinone ring could lead to interactions with various biological targets, warranting investigation into its potential as an antimicrobial or anticancer agent.

-

Prodrug Potential: The N-acetyl group can be labile in vivo, potentially being cleaved by amidases to release the parent 2-amino-pyrrolinone. This suggests that the title compound could act as a prodrug, with improved pharmacokinetic properties such as membrane permeability or metabolic stability.[1]

Diagram of Potential Drug Development Workflow:

Caption: Workflow for investigating the biological activity of the title compound.

Conclusion

This compound is a synthetically accessible heterocyclic compound with potential for a range of biological activities. While specific experimental data for this molecule is limited, this guide has provided a comprehensive overview based on its chemical structure and the known properties of related compounds. The proposed synthetic route offers a clear path for its preparation, and the predicted spectroscopic data provides a basis for its characterization. The potential applications in areas such as antimalarial, analgesic, and antimicrobial drug discovery make this compound a worthwhile target for further investigation by researchers in the field.

References

- 1. Production of N-acetyl cis-4-hydroxy-L-proline by the yeast N-acetyltransferase Mpr1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolinone derivatives as a new class of P2X3 receptor antagonists. Part 1: Initial structure-activity relationship studies of a hit from a high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation [ijabbr.com]

- 5. acgpubs.org [acgpubs.org]

- 6. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

"1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile" molecular weight

An In-depth Technical Guide to the Molecular Weight of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of this compound, a substituted pyrrolinone derivative of interest in medicinal chemistry and synthetic organic chemistry. The primary focus of this document is the determination, calculation, and significance of its molecular weight. We will elucidate the molecule's structure, derive its precise molecular formula, and detail the computational and experimental methodologies for verifying its mass. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this compound's core physicochemical properties for applications in synthesis, characterization, and further investigation.

Introduction to the Pyrrolinone Core Structure

The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the backbone of numerous biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[1][2] Its derivatives are prized for their diverse biological activities and their utility as versatile intermediates in organic synthesis.[1][3] The subject of this guide, this compound, belongs to the pyrrolin-4-one class, which are derivatives of pyrrole-3-carboxylic acids. These structures are of significant interest due to their presence in successful drugs and their potential as bioactive compounds with activities such as antimalarial and HIV-1 protease inhibition.[4]

Understanding the fundamental physicochemical properties of a novel compound is the first and most critical step in its scientific evaluation. Among these, the molecular weight is paramount, as it governs stoichiometric calculations, informs analytical characterization, and is a prerequisite for structural elucidation and registration in chemical databases.

Molecular Structure and Formula Elucidation

The systematic IUPAC name "this compound" precisely defines the arrangement of atoms and functional groups. A breakdown of the name allows for the unambiguous construction of its chemical structure:

-

1H-pyrrole: A five-membered ring containing one nitrogen atom at position 1.

-

4,5-dihydro: The bond between carbon atoms at positions 4 and 5 is saturated (a single bond), rendering this part of the ring non-aromatic.

-

4-oxo: A ketone functional group (C=O) is located at position 4.

-

3-carbonitrile: A nitrile group (-C≡N) is attached to position 3.

-

2-amino: An amine group (-NH₂) is attached to position 2.

-

1-Acetyl: An acetyl group (-C(O)CH₃) is attached to the nitrogen at position 1.

Based on this nomenclature, the molecular structure can be confidently drawn, and its constituent atoms counted to determine the molecular formula.

Figure 1: 2D structure of this compound.

By summing the atoms from this structure, we derive the molecular formula.

-

Carbon (C): 4 (in the ring) + 2 (acetyl) + 1 (nitrile) = 7

-

Hydrogen (H): 2 (on C5) + 2 (on amino) + 3 (on acetyl methyl) = 7

-

Nitrogen (N): 1 (in the ring) + 1 (amino) + 1 (nitrile) = 3

-

Oxygen (O): 1 (on C4-oxo) + 1 (acetyl) = 2

Thus, the definitive Molecular Formula is C₇H₇N₃O₂ .

Molecular Weight: Calculation and Significance

The molecular weight (or more accurately, molar mass) is calculated by summing the standard atomic weights of each atom in the molecular formula. For high-precision applications like mass spectrometry, the monoisotopic mass, which uses the mass of the most abundant isotope of each element, is used.

Average Molecular Weight Calculation

The average molecular weight is used for bulk calculations, such as determining mass for a chemical reaction.

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 7 | 12.011 | 84.077 |

| Hydrogen (H) | 7 | 1.008 | 7.056 |

| Nitrogen (N) | 3 | 14.007 | 42.021 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | 165.15 g/mol | ||

| Table 1: Calculation of the average molecular weight for C₇H₇N₃O₂. |

Monoisotopic Mass Calculation

The monoisotopic mass is crucial for high-resolution mass spectrometry (HRMS), which can distinguish between molecules with the same nominal mass but different isotopic compositions.

| Element | Isotope | Count | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon | ¹²C | 7 | 12.000000 | 84.000000 |

| Hydrogen | ¹H | 7 | 1.007825 | 7.054775 |

| Nitrogen | ¹⁴N | 3 | 14.003074 | 42.009222 |

| Oxygen | ¹⁶O | 2 | 15.994915 | 31.989830 |

| Total | 165.053827 Da | |||

| Table 2: Calculation of the monoisotopic mass for C₇H₇N₃O₂. |

Experimental Verification Protocols

While theoretical calculation provides a precise expected value, experimental verification is a cornerstone of scientific integrity. The two primary methods for confirming the molecular weight and formula of a newly synthesized compound are High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis.

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically to within 5 ppm). By measuring the mass of the molecular ion (e.g., [M+H]⁺) to several decimal places, an exact molecular formula can be proposed and confirmed by matching the experimental mass to the theoretical monoisotopic mass.

Experimental Protocol (General):

-

Sample Preparation: Dissolve a small quantity (~1 mg) of the purified compound in a suitable solvent (e.g., acetonitrile, methanol) to a concentration of approximately 1 mg/mL.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like the target compound. In ESI, the sample solution is sprayed through a high-voltage capillary, creating charged droplets that evaporate to yield gas-phase ions. For this molecule, a protonated species, [C₇H₇N₃O₂ + H]⁺, would be expected in positive ion mode, with a theoretical m/z of 166.061652.

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, which separates them based on their m/z ratio.

-

Detection & Analysis: The detector records the arrival of ions, generating a mass spectrum. The experimental m/z of the most intense peak corresponding to the molecular ion is compared to the calculated value. A mass error of less than 5 ppm provides strong evidence for the proposed formula.

Figure 2: A simplified workflow for experimental mass determination via mass spectrometry.

Elemental Analysis

Principle: This technique determines the mass percentage of each element (Carbon, Hydrogen, Nitrogen) in a pure sample. The experimental percentages are then compared to the theoretical values calculated from the proposed molecular formula.

Experimental Protocol (General):

-

Sample Preparation: A precisely weighed, highly purified sample of the compound is required.

-

Combustion: The sample is combusted at high temperatures (≥900 °C) in a stream of oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (or nitrogen oxides which are subsequently reduced to N₂).

-

Separation and Detection: The resulting gases are separated by gas chromatography and quantified using a thermal conductivity detector.

-

Data Analysis: The instrument software calculates the percentage of C, H, and N in the original sample. The results must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to be considered a match.

Theoretical Percentages for C₇H₇N₃O₂ (MW = 165.15 g/mol ):

-

%C: (84.077 / 165.15) * 100 = 50.91%

-

%H: (7.056 / 165.15) * 100 = 4.27%

-

%N: (42.021 / 165.15) * 100 = 25.44%

A successful synthesis and purification would yield experimental data closely aligning with these theoretical percentages, providing orthogonal validation to HRMS data.[5]

Summary of Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₇N₃O₂ |

| Average Molecular Weight | 165.15 g/mol |

| Monoisotopic Mass | 165.053827 Da |

| Theoretical %C | 50.91% |

| Theoretical %H | 4.27% |

| Theoretical %N | 25.44% |

| Table 3: Key physicochemical data for the title compound. |

Conclusion

The molecular weight of this compound is a fundamental constant derived directly from its molecular formula, C₇H₇N₃O₂. With a calculated average molecular weight of 165.15 g/mol and a monoisotopic mass of 165.053827 Da , this value serves as the bedrock for all quantitative chemical work involving this compound. Its experimental verification through high-resolution mass spectrometry and elemental analysis is a non-negotiable step in the process of chemical synthesis and characterization, ensuring the identity and purity of the material for subsequent research in drug discovery and materials science. This guide has outlined the theoretical basis and the practical, self-validating protocols required to establish this critical parameter with the highest degree of scientific rigor.

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. acgpubs.org [acgpubs.org]

An In-Depth Technical Guide to the Synthesis of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of a robust and accessible synthetic pathway for 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile , a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the base-catalyzed cyclization of readily available starting materials to form the key intermediate, 2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile . This is followed by a selective N-acetylation to yield the final target molecule. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed experimental protocols, mechanistic insights, and characterization data to facilitate the successful replication and adaptation of this synthetic route.

Introduction

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. The functionalized pyrrolinone, This compound , represents a versatile building block for the synthesis of more complex molecular architectures. Its unique combination of a reactive acetyl group, a nucleophilic amino group, a conjugated nitrile, and a lactam moiety makes it an attractive starting point for library synthesis and the development of novel therapeutic agents. This guide delineates a logical and efficient pathway to this target molecule, emphasizing practical execution and a thorough understanding of the underlying chemical principles.

Part 1: Synthesis of the Precursor: 2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile

The initial and crucial step in this synthetic sequence is the construction of the pyrrolinone ring. This is achieved through a base-catalyzed intramolecular cyclization. The proposed reaction involves the condensation of ethyl cyanoacetate with 2-chloroacetamide.

Reaction Pathway

Caption: Proposed synthesis of the pyrrolinone precursor.

Mechanistic Insights

The reaction is initiated by the deprotonation of the α-carbon of ethyl cyanoacetate by a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with 2-chloroacetamide, displacing the chloride ion to form an intermediate adduct. The subsequent step involves an intramolecular cyclization, where the nitrogen of the amide attacks the ester carbonyl group, leading to the formation of the five-membered pyrrolinone ring and the elimination of ethanol.

Experimental Protocol

Materials:

-

Ethyl cyanoacetate

-

2-Chloroacetamide

-

Sodium metal

-

Absolute Ethanol

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (1 M)

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal to absolute ethanol under a nitrogen atmosphere. The reaction is exothermic and should be cooled in an ice bath. Stir until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate dropwise at room temperature with vigorous stirring. After the addition is complete, add 2-chloroacetamide portion-wise.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid until the pH is approximately 7. The product will precipitate out of the solution.

-

Isolation and Purification: Filter the precipitate and wash with cold water, followed by a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford 2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile as a solid.

Characterization of the Precursor

The structure of the synthesized precursor can be confirmed by standard spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | A singlet for the C5 methylene protons, a broad singlet for the amino protons, and a singlet for the N-H proton of the lactam. |

| ¹³C NMR | Peaks corresponding to the carbonyl carbon of the lactam, the nitrile carbon, the sp² carbons of the enamine system, and the sp³ carbon of the methylene group. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (lactam), C≡N stretching (nitrile), and C=C stretching. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₅H₅N₃O, MW: 123.11). |

Part 2: N-Acetylation to Yield this compound

The final step of the synthesis involves the selective acetylation of the ring nitrogen of the precursor. A standard and effective method for this transformation is the use of acetic anhydride in the presence of a base like pyridine.

Reaction Pathway

Caption: N-Acetylation of the pyrrolinone precursor.

Mechanistic Insights

Pyridine acts as a nucleophilic catalyst and a base. It reacts with acetic anhydride to form a highly reactive acetylpyridinium intermediate. The ring nitrogen of the pyrrolinone precursor, being more nucleophilic than the exocyclic amino group due to resonance delocalization of the lone pair of the exocyclic amine into the electron-withdrawing nitrile and carbonyl groups, attacks the acetylpyridinium ion. Subsequent loss of a proton, which is scavenged by pyridine, yields the N-acetylated product. The exocyclic amino group is less reactive due to its enamine character.

Experimental Protocol

Materials:

-

2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the precursor, 2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile , in anhydrous pyridine. Cool the solution to 0°C in an ice bath.

-

Addition of Acetic Anhydride: Add acetic anhydride dropwise to the cooled solution with continuous stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Workup: Upon completion, pour the reaction mixture into ice-cold 1 M hydrochloric acid and extract with dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure This compound .

Characterization of the Final Product

The structure of the final product should be rigorously confirmed by spectroscopic analysis.

| Technique | Expected Observations |

| ¹H NMR | A singlet for the acetyl methyl protons, a singlet for the C5 methylene protons, and a broad singlet for the amino protons. The lactam N-H proton signal will be absent. |

| ¹³C NMR | A new peak for the acetyl carbonyl carbon and the acetyl methyl carbon. Shifts in the peaks of the pyrrolinone ring carbons are also expected upon acetylation. |

| FT-IR (cm⁻¹) | Appearance of a new strong C=O stretching band for the acetyl group, in addition to the existing lactam carbonyl, nitrile, and enamine absorptions. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the final product (C₇H₇N₃O₂, MW: 165.15). |

Conclusion

This technical guide outlines a practical and efficient two-step synthesis of This compound . The described pathway utilizes readily available starting materials and employs well-established organic reactions. The detailed experimental protocols and mechanistic discussions are provided to enable researchers to successfully synthesize this valuable heterocyclic building block. The provided characterization data will aid in the verification of the synthesized compounds. This guide serves as a valuable resource for chemists engaged in the synthesis of novel compounds for applications in drug discovery and materials science.

A Technical Guide to the Formation of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile

Abstract

The pyrrolin-4-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. The specific derivative, 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile, combines several key pharmacophoric features: a hydrogen-bond-donating enamine, a hydrogen-bond-accepting nitrile, a polar ketone, and an N-acetyl group that modulates solubility and metabolic stability. This guide provides an in-depth elucidation of a plausible and chemically robust mechanism for its formation. By dissecting the reaction into fundamental steps—alkylation of an activated methylene precursor followed by a base-mediated intramolecular condensation—we offer a clear, logical pathway for researchers engaged in heterocyclic synthesis and drug development. This document is structured to provide not only a theoretical mechanistic understanding but also a practical, experimentally grounded protocol.

Core Synthetic Strategy: A Retrosynthetic Approach

The synthesis of complex heterocyclic systems is best understood by working backward from the target molecule. The structure of this compound, a highly functionalized pyrrolin-4-one, suggests a key intramolecular cyclization event to form the five-membered ring.

The most logical disconnection is across the N1-C5 amide bond, which is commonly formed via condensation reactions. This retrosynthetic analysis reveals a linear precursor: an α-cyano-β-keto-ester derivative. This precursor, in turn, can be constructed from simpler, commercially available starting materials through a standard carbon-carbon bond-forming reaction.

This strategy relies on two well-established transformations:

-

SN2 Alkylation: Formation of the carbon backbone by reacting an enolate with an alkyl halide.

-

Intramolecular Condensation: A ring-closing reaction driven by the formation of a stable, conjugated heterocyclic system.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Mechanistic Elucidation

The proposed forward synthesis is a two-stage process beginning with the assembly of a key linear intermediate, followed by its cyclization.

Stage 1: Synthesis of the Linear Precursor via C-Alkylation

The first stage involves the formation of the complete carbon-nitrogen backbone of the target molecule. This is achieved by the alkylation of N-acetyl-2-cyanoacetamide with ethyl bromoacetate.

-

Deprotonation: A moderately strong base, such as sodium ethoxide (NaOEt), is used to abstract a proton from the α-carbon of N-acetyl-2-cyanoacetamide. This carbon is particularly acidic due to the electron-withdrawing effects of both the adjacent nitrile (-CN) and N-acetyl (-NHAc) groups, leading to the formation of a resonance-stabilized carbanion.

-

Nucleophilic Attack: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic methylene carbon of ethyl bromoacetate. This proceeds via a standard SN2 mechanism, displacing the bromide ion as the leaving group.

-

Intermediate Formation: This step forms the crucial linear precursor, ethyl 4-cyano-4-(acetylamino)-3-oxobutanoate . This molecule contains all the necessary atoms and functional groups, correctly positioned for the subsequent ring-closing reaction.

Caption: Stage 1: Formation of the linear precursor.

Stage 2: Intramolecular Condensation and Tautomerization

The second stage is the pivotal ring-forming step. The linear precursor, under the influence of a base, undergoes an intramolecular condensation reaction.

-

Nucleophilic Attack: The nitrogen atom of the N-acetylamino group acts as an intramolecular nucleophile. It attacks the highly electrophilic carbonyl carbon of the ester group. This is a geometrically favored 5-exo-trig cyclization, adhering to Baldwin's rules.

-

Formation of Tetrahedral Intermediate: This attack forms a cyclic, tetrahedral intermediate containing a negatively charged oxygen atom.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as a good leaving group. This yields the cyclic dione intermediate, 1-acetyl-3-cyanopyrrolidine-2,4-dione.

-

Tautomerization: The dione intermediate is in equilibrium with its more stable tautomeric form. The enamine tautomer, This compound , is significantly stabilized by an extensive conjugated system involving the amino group, the double bond, the nitrile group, and the C4-carbonyl group. This tautomerization occurs rapidly and drives the reaction to completion.

Caption: Stage 2: Cyclization and Tautomerization Pathway.

Experimental Protocol

The following protocol outlines a self-validating, reproducible procedure for the synthesis of the title compound based on the elucidated mechanism.

Materials and Reagents:

-

N-Acetyl-2-cyanoacetamide

-

Ethyl bromoacetate

-

Sodium ethoxide (NaOEt), 21% w/w in ethanol

-

Ethanol, anhydrous

-

Diethyl ether, anhydrous

-

Hydrochloric acid (HCl), 2M aqueous solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate, anhydrous

Procedure:

Part A: Synthesis of Ethyl 4-cyano-4-(acetylamino)-3-oxobutanoate (Linear Precursor)

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add N-acetyl-2-cyanoacetamide (1.0 eq).

-

Solvent Addition: Add anhydrous ethanol (approx. 5 mL per gram of starting material) to dissolve the solid.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add sodium ethoxide solution (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0 °C.

-

Alkylation: Add ethyl bromoacetate (1.05 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Part B: Cyclization and Isolation of this compound

-

Cyclization: Upon completion of the alkylation, gently heat the reaction mixture to reflux (approx. 78 °C) for 2-3 hours to promote intramolecular condensation.

-

Quenching: Cool the mixture to room temperature and carefully pour it into a beaker containing ice-cold water (approx. 20 mL per gram of starting material).

-

Acidification: Acidify the aqueous mixture to pH 5-6 by the slow addition of 2M HCl. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and a small amount of cold diethyl ether to remove impurities.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a crystalline solid.

-

Drying & Characterization: Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Data Summary

The following table summarizes the expected parameters and outcomes for the described synthesis.

| Parameter | Value / Specification | Rationale |

| Stoichiometry | ||

| N-Acetyl-2-cyanoacetamide | 1.0 eq | Limiting Reagent |

| Ethyl Bromoacetate | 1.05 eq | Slight excess to ensure complete alkylation. |

| Sodium Ethoxide | 1.1 eq | Catalyzes both the deprotonation and cyclization steps. |

| Reaction Conditions | ||

| Alkylation Temperature | 0 °C to Room Temp. | Controls reaction rate and minimizes side products. |

| Cyclization Temperature | ~78 °C (Ethanol Reflux) | Provides sufficient energy for intramolecular condensation. |

| Yield & Purity | ||

| Expected Crude Yield | 75-85% | Based on typical yields for this reaction class. |

| Purity (Post-Recrystallization) | >98% | Assessed by HPLC or qNMR. |

| Physical Appearance | Off-white to pale yellow solid | Typical for conjugated heterocyclic systems. |

Conclusion

The formation of this compound is most plausibly achieved through a robust and logical two-stage synthetic sequence. The initial SN2 alkylation of an activated methylene compound builds the necessary linear framework, which then undergoes a highly favorable base-mediated intramolecular condensation. The final, stable product is formed after a spontaneous tautomerization, driven by the creation of an extensive and electronically stabilized conjugated system. This mechanistic guide provides a solid foundation for the rational synthesis and further exploration of this important class of heterocyclic compounds.

An In-depth Technical Guide to the NMR Structural Elucidation of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile

Foreword: The Imperative of Structural Integrity in Drug Discovery

In the landscape of modern drug development, the unambiguous structural confirmation of novel chemical entities is paramount. Heterocyclic scaffolds, such as the pyrrole core, are ubiquitous in pharmaceuticals and natural products, making their precise characterization a critical step in the discovery pipeline.[1][2][3] This guide provides a comprehensive, field-proven methodology for the complete Nuclear Magnetic Resonance (NMR) analysis of "1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile," a molecule possessing a confluence of functional groups that presents a valuable case study for structural elucidation.

Our approach moves beyond a mere recitation of data, delving into the causality behind experimental choices. We will employ a systematic, multi-technique workflow—from foundational 1D NMR to advanced 2D correlation experiments—that functions as a self-validating system to build the molecular structure piece by piece.[4][5]

The Subject Molecule: Initial Assessment and Analytical Strategy

The first step in any structural analysis is a thorough examination of the proposed structure to anticipate its spectroscopic signature.

Caption: Numbering scheme for this compound.

The structure presents several key features for NMR verification:

-

An Acetyl Group: Expect a sharp methyl singlet in ¹H NMR and two corresponding carbons (methyl and carbonyl) in ¹³C NMR.

-

A Methylene Group (C5): The two protons on this sp³ carbon are adjacent to a stereocenter (if rotation is hindered) and an sp²-like system, which will influence their chemical shift.

-

An Amine Group (NH₂): Protons are exchangeable and may appear as a broad singlet.

-

Multiple Quaternary Carbons (C2, C3, C4): These carbons bear no protons and will be invisible in standard ¹H NMR but detectable in ¹³C NMR. Their assignment is critically dependent on long-range 2D correlations.

-

A Nitrile Group (C8): A key functional group with a characteristic ¹³C chemical shift.[6]

Our analytical workflow is designed to systematically map the correlations between these fragments.

Caption: A systematic workflow for NMR-based structural elucidation.

Experimental Protocols: Ensuring Data Integrity

The quality of NMR data is foundational to the accuracy of the resulting structure. The following protocols are designed to yield high-fidelity spectra.

Sample Preparation

-

Analyte Purity: Ensure the sample is of high purity (>95%) by LC-MS or a similar technique to avoid signals from impurities confounding the analysis.

-

Massing: Accurately weigh approximately 5-10 mg of the compound.

-

Solvent Selection: Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Rationale: DMSO-d₆ is chosen for its excellent solubilizing power for polar, functionalized molecules. Crucially, it allows for the observation of exchangeable protons (like those of the -NH₂ group), which would be lost in solvents like D₂O. The choice of solvent can significantly influence chemical shifts, so consistency is key.[7][8][9][10]

-

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the 0 ppm reference point.

NMR Data Acquisition

-

Instrument: A 500 MHz NMR spectrometer equipped with a cryoprobe.

-

Temperature: 298 K (25 °C).

-

Experiments to be run:

Data Analysis and Interpretation: A Step-by-Step Elucidation

¹H NMR Analysis: Identifying the Proton Environment

The ¹H NMR spectrum provides the initial blueprint of the proton framework, revealing the number of distinct proton environments, their relative abundance (integration), and their coupling relationships (multiplicity).

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Signal A | ~7.5 - 8.5 | Broad Singlet | 2H | -NH₂ | Amine protons are often broad due to quadrupole effects from ¹⁴N and chemical exchange. Their shift is highly dependent on concentration and solvent. |

| Signal B | ~4.0 - 4.5 | Singlet | 2H | -CH₂ - (C5) | Protons on a carbon adjacent to a nitrogen (N1) and a carbonyl group (C4) are expected to be significantly deshielded. Absence of adjacent protons leads to a singlet. |

| Signal C | ~2.1 - 2.3 | Singlet | 3H | -COCH₃ (C7) | Acetyl methyl protons typically appear in this region as a sharp, distinct singlet.[22] |

¹³C NMR and DEPT-135 Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms, while the DEPT-135 experiment differentiates between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent in a DEPT-135 spectrum.

| Predicted Signal | Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |

| Carbon 1 | ~185 - 195 | Absent | C 4 (Ketone) | Ketone carbonyls in a conjugated system are highly deshielded. |

| Carbon 2 | ~168 - 172 | Absent | C 6 (Acetyl C=O) | Amide/acetyl carbonyls are typically found in this region. |

| Carbon 3 | ~160 - 165 | Absent | C 2 | An sp² carbon bonded to two nitrogen atoms (-N1- and -NH₂) will be significantly downfield. |

| Carbon 4 | ~115 - 120 | Absent | C 8 (Nitrile) | The chemical shift for nitrile carbons is highly characteristic.[6][23] |

| Carbon 5 | ~85 - 95 | Absent | C 3 | A quaternary sp² carbon adjacent to a nitrile and a carbonyl group. |

| Carbon 6 | ~45 - 55 | Negative | C 5 | An sp³ methylene carbon adjacent to a nitrogen and a carbonyl. |

| Carbon 7 | ~22 - 28 | Positive | C 7 (Acetyl CH₃) | A typical aliphatic methyl carbon from an acetyl group. |

2D NMR: Connecting the Pieces

While 1D NMR provides the parts list, 2D NMR provides the assembly instructions.[24][25]

The COSY experiment identifies protons that are coupled, typically over two or three bonds.[11][26] For our target molecule, there are no protons on adjacent carbons.

-

Expected Result: A COSY spectrum with no cross-peaks .

-

Interpretation: This is a powerful, albeit negative, result. It confirms that the three distinct proton environments (-NH₂, -CH₂-, and -COCH₃) are isolated from each other by quaternary carbons or heteroatoms, which is consistent with the proposed structure.

The HSQC experiment unambiguously correlates each proton signal to the carbon it is directly attached to (a one-bond correlation).[15][16][19]

-

Expected Correlations:

-

A cross-peak connecting the proton signal at ~4.0-4.5 ppm (Signal B) with the carbon signal at ~45-55 ppm (Carbon 6) . This definitively assigns these signals to the C5-H₂ group.

-

A cross-peak connecting the proton signal at ~2.1-2.3 ppm (Signal C) with the carbon signal at ~22-28 ppm (Carbon 7) . This assigns these signals to the acetyl C7-H₃ group.

-

The HMBC experiment is the cornerstone of this analysis, revealing correlations between protons and carbons over two to three bonds (²J and ³J couplings).[20][21][27] This is how we will place the molecular fragments and assign the crucial quaternary carbons.

Caption: Key HMBC correlations for structural confirmation.

-

From the Acetyl Protons (H7, Signal C):

-

A strong correlation to the acetyl carbonyl carbon C6 (~170 ppm) . This is a two-bond (²J) coupling that confirms the acetyl group's integrity.

-

A crucial correlation to the ring carbon C2 (~162 ppm) . This three-bond (³J) coupling (H₇-C₇-C₆-N₁-C₂ ) firmly attaches the acetyl group to N1, confirming the N-acetyl functionality.

-

-

From the Methylene Protons (H5, Signal B):

-

A strong correlation to the ketone carbon C4 (~190 ppm) . This two-bond (²J) coupling places the CH₂ group adjacent to the ring ketone.

-

A correlation to the nitrile-bearing carbon C3 (~90 ppm) . This is also a two-bond (²J) coupling.

-

These two correlations lock the position of C5 within the five-membered ring between C3 and C4.

-

-

From the Amine Protons (NH₂, Signal A):

-

A potential correlation to C2 (~162 ppm) (²J) and C3 (~90 ppm) (³J). These correlations, if observable, would confirm the placement of the amino group on C2.

-

By integrating the data from these experiments, every proton and carbon is assigned, and the connectivity of the entire molecule is validated without ambiguity.

Conclusion: A Validated Structure

Through the systematic application of 1D and 2D NMR spectroscopy, we have constructed a comprehensive and verifiable model of this compound. The workflow—moving from proton and carbon inventories (¹H, ¹³C) to direct attachments (HSQC) and finally to long-range framework construction (HMBC)—provides a robust and self-validating pathway to structural confirmation. This multi-faceted approach is indispensable in the fields of chemical research and drug development, ensuring that subsequent biological and pharmacological studies are based on a molecule of known and verified integrity.

References

- 1. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 2. researchgate.net [researchgate.net]

- 3. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. use of nmr in structure ellucidation | PDF [slideshare.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. reddit.com [reddit.com]

- 8. tandfonline.com [tandfonline.com]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. nmr.ceitec.cz [nmr.ceitec.cz]

- 13. youtube.com [youtube.com]

- 14. nmr.oxinst.com [nmr.oxinst.com]

- 15. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) [jove.com]

- 16. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 17. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]

- 18. fiveable.me [fiveable.me]

- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 20. nmr.ceitec.cz [nmr.ceitec.cz]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. m.youtube.com [m.youtube.com]

- 24. news-medical.net [news-medical.net]

- 25. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Video: 2D NMR: Homonuclear Correlation Spectroscopy (COSY) [jove.com]

- 27. scribd.com [scribd.com]

"1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile" IR spectroscopy

An In-Depth Guide to the Infrared Spectroscopic Analysis of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile

Executive Summary

This technical guide provides a comprehensive framework for the infrared (IR) spectroscopic analysis of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. Infrared spectroscopy is an indispensable, non-destructive analytical technique that provides critical information about the functional groups present within a molecule, making it a first-line method for structural verification and quality control. This document, intended for researchers and drug development professionals, details the theoretical basis for the compound's expected IR absorption bands, provides a validated experimental protocol for acquiring high-quality spectra, and offers a systematic approach to data interpretation. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a practical and trustworthy resource for the characterization of this and structurally related molecules.

Introduction

The Molecule: A Multifunctional Heterocycle

This compound is a substituted pyrrolinone. The pyrrole and pyrrolidinone cores are prevalent scaffolds in a vast array of biologically active compounds and natural products.[1] The unique arrangement of functional groups in the target molecule—an N-acetyl group (amide), a primary amine, a conjugated nitrile, and a cyclic ketone—makes it a versatile building block for more complex molecular architectures. Accurate and efficient structural confirmation is paramount in its synthesis and application, and IR spectroscopy provides the foundational data to confirm the presence and integrity of these key chemical features.

The Technique: The Role of Infrared Spectroscopy

Infrared (IR) spectroscopy measures the interaction of infrared radiation with a molecule. Specific frequencies of IR radiation are absorbed, causing the bonds within the molecule to vibrate (stretch, bend, or wag). The frequencies of these absorbed radiations are unique to the types of bonds and functional groups present.[2] Therefore, an IR spectrum serves as a molecular "fingerprint," allowing a scientist to quickly confirm the presence of expected functional groups and the absence of starting materials or impurities. For a molecule like this compound, IR spectroscopy is the ideal tool to verify the successful incorporation of its defining nitrile, amine, and carbonyl functionalities.

Theoretical IR Spectral Analysis: Predicting the Fingerprint

The structure of this compound contains several IR-active functional groups. A theoretical analysis of their expected absorption frequencies is crucial for accurate spectral interpretation.

N-H Vibrations (Primary Amine)

The primary amine (-NH₂) group is expected to produce distinct absorption bands.

-

N-H Stretching: Primary amines characteristically exhibit two bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric stretching vibrations.[3][4] The asymmetric stretch occurs at a higher frequency than the symmetric stretch.[3] These bands are typically weaker and sharper than the O-H bands of alcohols.[5]

-

N-H Bending (Scissoring): A moderate to strong scissoring vibration is expected in the 1650-1580 cm⁻¹ range.[5][6]

-

N-H Wagging: A broad band, characteristic of primary and secondary amines, may appear in the 910-665 cm⁻¹ region due to out-of-plane wagging.[5]

C≡N Vibration (Nitrile)

The nitrile group (C≡N) provides one of the most unambiguous signals in an IR spectrum.

-

C≡N Stretching: This vibration gives rise to a sharp, medium-to-strong intensity peak in the 2260-2220 cm⁻¹ range.[7] The conjugation of the nitrile with the adjacent double bond in the pyrrole ring is expected to shift this absorption to a slightly lower wavenumber (2240-2220 cm⁻¹) compared to a saturated nitrile.[7][8] The high intensity is due to the large change in dipole moment during the stretching of the polar C≡N bond.[7]

C=O Vibrations (Carbonyls)

This molecule possesses two distinct carbonyl groups: a cyclic ketone and an N-acetyl amide. Their electronic environments will cause them to appear at different frequencies.

-

Cyclic Ketone (C4=O): The C=O stretch in a five-membered ring is subject to ring strain, which increases the absorption frequency compared to an acyclic ketone (typically ~1715 cm⁻¹).[9] Therefore, the stretching vibration for the 4-oxo group is anticipated to be in the 1775-1750 cm⁻¹ range.[10]

-

N-Acetyl Amide (C=O): The carbonyl of the acetyl group is part of an amide linkage. Electron delocalization from the nitrogen atom to the carbonyl group weakens the C=O bond, lowering its vibrational frequency relative to a ketone. This absorption, often called the "Amide I band," is typically very strong and is expected to appear in the 1680-1630 cm⁻¹ region.

C-H and C-N Vibrations

-

C-H Stretching: The molecule has sp³ hybridized carbons in the acetyl methyl group and the C5 position of the ring. These will produce C-H stretching bands in the 3000-2850 cm⁻¹ region.[11][12]

-

C-N Stretching: The C-N stretching of the amine group is expected to show weak to medium bands in the 1250-1020 cm⁻¹ range for the aliphatic-like C-N bond.[5][13]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol describes the potassium bromide (KBr) pellet method, a gold standard for obtaining high-quality transmission IR spectra of solid samples. This method is preferred as it avoids solvent interference and provides a clear spectrum across the entire mid-IR range.[14]

Rationale for Method Selection

The KBr pellet technique is chosen for its ability to produce sharp, well-resolved spectra free from the interfering peaks that would be present if using a solvent or a mulling agent like Nujol.[15] The key to a successful KBr pellet is minimizing light scattering by ensuring the sample is ground to a particle size smaller than the wavelength of the IR radiation and is homogenously dispersed in a dry, transparent matrix.[16]

Step-by-Step Methodology

-

Sample and KBr Preparation:

-

Gently grind a small amount (1-2 mg) of the solid this compound sample in a clean, dry agate mortar and pestle.

-

Add approximately 100-200 mg of spectroscopic grade, oven-dried KBr powder to the mortar. KBr is hygroscopic; it must be kept desiccated to prevent a broad water absorption band around 3400 cm⁻¹ from obscuring the N-H stretching region of the spectrum.[16]

-

Thoroughly mix and grind the sample and KBr together for several minutes until a fine, homogenous powder is obtained. Proper grinding is critical to reduce Christiansen scattering, an effect that can distort band shapes.[16]

-

-

Pellet Formation:

-

Transfer the powder mixture into a pellet die.

-

Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet. A cloudy or opaque pellet indicates insufficient grinding, moisture, or inadequate pressure.[14]

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to ratio against the sample spectrum, correcting for atmospheric CO₂ and H₂O absorptions.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Alternative Sampling Techniques

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto an ATR crystal (e.g., diamond or zinc selenide) and pressure is applied. This method is fast and requires minimal sample preparation, making it excellent for rapid screening.[14]

-

Nujol Mull: The solid is ground with a few drops of Nujol (mineral oil) to create a paste, which is then spread between two salt plates (e.g., KBr or NaCl).[17] This is a simple technique, but the Nujol itself has characteristic C-H absorption bands (~2920, 2850, 1460, and 1380 cm⁻¹) that may obscure sample peaks in those regions.[15][16]

Diagram of Experimental Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations [jove.com]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. eng.uc.edu [eng.uc.edu]

- 17. pharmatutor.org [pharmatutor.org]

An In-Depth Technical Guide to the Mass Spectrometry of 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile